molecular formula C37H22Br2F3N3 B2908328 6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinolin-2-amine CAS No. 372973-01-8

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinolin-2-amine

Cat. No.: B2908328
CAS No.: 372973-01-8
M. Wt: 725.407
InChI Key: BRVRTMDVCUHDLK-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of organic synthesis and are commonly used as precursors to other compounds due to their reactivity .


Synthesis Analysis

Quinolines can be synthesized through several methods, including the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis . The specific synthesis route for your compound would depend on the exact substituents and their positions.


Molecular Structure Analysis

The molecular structure of quinolines is characterized by a fused benzene and pyridine ring. The bromo, phenyl, and trifluoromethyl groups in your compound would add to this basic structure, likely increasing its reactivity and altering its physical and chemical properties .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions your compound would undergo would depend on the exact substituents and their positions.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the exact substituents and their positions. Quinolines are generally colorless liquids or solids with a strong, unpleasant odor .

Safety and Hazards

Like all chemicals, quinolines should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin, and can cause eye and skin irritation .

Future Directions

Quinolines are a rich area of study in organic chemistry, and new synthetic methods and applications are continually being discovered .

Properties

IUPAC Name

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H22Br2F3N3/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(44-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)45-36(35)43-27-13-7-12-24(18-27)37(40,41)42/h1-21H,(H,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVRTMDVCUHDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(F)(F)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H22Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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